

Tautomeric Forms of Substituted 2,3-Diphenylindoles: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2,3-Diphenyl-1H-indole

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Executive Summary

The 2,3-diphenylindole scaffold is a privileged structural motif in medicinal chemistry and materials science. The potential for tautomerism in substituted derivatives of this core structure introduces a layer of complexity that can significantly influence molecular properties, including receptor binding, solubility, and metabolic stability. Understanding and characterizing the tautomeric forms of these compounds is therefore critical for rational drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the potential tautomeric forms of substituted 2,3-diphenylindoles, established synthetic routes, and detailed experimental and computational protocols for their investigation. While specific quantitative data on the tautomeric equilibrium of this particular class of compounds is scarce in the public domain, this guide offers a robust framework for researchers to conduct their own analyses.

Introduction to Tautomerism in 2,3-Diphenylindoles

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the context of substituted 2,3-diphenylindoles, the primary form of tautomerism to consider is a type of keto-enol tautomerism, specifically involving an imine-enamine or, more accurately, an indolenine-indole equilibrium. The core 2,3-diphenylindole structure can exist in its aromatic 1H-indole form. However, protonation at the C3 position can lead to a non-aromatic 3H-indole (indolenine) tautomer. The position of this equilibrium can be

significantly influenced by the nature and position of substituents on the phenyl rings and the indole nucleus, as well as by the solvent.

A key potential tautomeric equilibrium in appropriately substituted 2,3-diphenylindoles is the equilibrium between the **2,3-diphenyl-1H-indole** and its corresponding 2,3-diphenyl-3H-indole tautomer. Furthermore, if a hydroxyl group is present at the C3 position, a keto-enol type tautomerism between a 3-hydroxy-3H-indole and a 3-oxo-2,3-dihydro-1H-indole can be envisaged.

Potential Tautomeric Forms

The primary tautomeric relationship to consider for the 2,3-diphenylindole core involves the migration of a proton from the nitrogen atom (N1) to the C3 position, leading to an equilibrium between the aromatic 1H-indole and the non-aromatic 3H-indole (indolenine) forms.

Caption: Prototropic tautomerism in the 2,3-diphenylindole core.

For derivatives bearing a hydroxyl group at a strategic position, such as a hypothetical 3-hydroxy-2,3-diphenyl-3H-indole, a keto-enol tautomerism with the corresponding 2,3-diphenylindol-3(2H)-one can exist.

Synthesis of Substituted 2,3-Diphenylindoles

Several classical and modern synthetic methods can be employed to prepare the 2,3-diphenylindole scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis Method	Starting Materials	Key Reagents/Catalysts	General Conditions	Typical Yield (%)
Fischer Indole Synthesis	Phenylhydrazine, Desoxybenzoin (1,2-diphenylethanone)	Brønsted or Lewis acids (e.g., ZnCl ₂ , PPA)	Heating	60-85
Larock Indole Annulation	o-Iodoaniline, Diphenylacetylene	Pd catalyst (e.g., Pd(OAc) ₂), Base (e.g., K ₂ CO ₃)	Heating in a polar aprotic solvent (e.g., DMF)	70-95
Bischler-Möhlau Synthesis	α-Bromo-deoxybenzoin, Aniline	Aniline (as reactant and base), Heat	High temperatures, often with microwave irradiation	50-80

Detailed Experimental Protocols

3.1.1. Fischer Indole Synthesis of **2,3-Diphenyl-1H-indole**

- Materials: Phenylhydrazine (1.0 mmol), Desoxybenzoin (1.0 mmol), Zinc chloride (ZnCl₂, 2.0 mmol), Ethanol (10 mL).
- Procedure:
 - A mixture of phenylhydrazine (1.0 mmol) and desoxybenzoin (1.0 mmol) in ethanol (10 mL) is stirred at room temperature for 30 minutes to form the corresponding phenylhydrazone.
 - Anhydrous zinc chloride (2.0 mmol) is added to the mixture.
 - The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).
- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.

3.1.2. Microwave-Assisted Bischler-Möhlau Synthesis of **2,3-Diphenyl-1H-indole**

- Materials: 2-Bromo-1,2-diphenylethan-1-one (α -bromo-deoxybenzoin) (1.0 mmol), Aniline (5.0 mmol).
- Procedure:
 - In a 10 mL microwave vial, combine 2-bromo-1,2-diphenylethan-1-one (1.0 mmol) and aniline (5.0 mmol). Aniline serves as both the reactant and the base.
 - Seal the vial and place it in a microwave reactor.
 - Irradiate the mixture at 150 °C for 10-20 minutes.
 - After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with 1M HCl (2 x 10 mL) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography on silica gel.

Experimental and Computational Analysis of Tautomerism

A combination of spectroscopic and computational methods is essential for the comprehensive study of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[\[1\]](#)

The tautomeric equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Experimental Protocol for NMR Analysis:

- Sample Preparation: Prepare solutions of the substituted 2,3-diphenylindole in a range of deuterated solvents with varying polarities (e.g., CDCl_3 , DMSO-d_6 , CD_3OD , Acetone- d_6) at a concentration of approximately 5-10 mg/mL.
- ^1H NMR Spectroscopy:
 - Acquire ^1H NMR spectra for each solution. The chemical shift of the N-H proton in the 1H-indole tautomer is typically observed in the range of δ 8-12 ppm and is often broad. The appearance of a new set of signals, particularly in the aromatic region, may indicate the presence of the 3H-indole tautomer.
 - The ratio of the tautomers can be determined by integrating the signals corresponding to each form.
- ^{13}C NMR Spectroscopy:
 - Acquire ^{13}C NMR spectra. The chemical shifts of the carbons involved in the tautomerism (C2 and C3) will be significantly different between the 1H-indole and 3H-indole forms. In the 3H-indole, C3 will be sp^3 -hybridized and appear at a much higher field compared to its sp^2 -hybridized counterpart in the 1H-indole.
- Variable Temperature (VT) NMR:
 - Perform ^1H NMR experiments at different temperatures (e.g., from 25 °C to 100 °C, and down to lower temperatures if the solvent allows). Changes in the relative integrals of the signals for the two tautomers can be used to determine the thermodynamic parameters (ΔH° , ΔS° , and ΔG°) of the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers will result in distinct absorption spectra.[\[2\]](#) The aromatic 1H-indole tautomer is expected to have a different λ_{max} compared to the non-aromatic 3H-indole tautomer.

Experimental Protocol for UV-Vis Analysis:

- Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.
- Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
- Data Analysis: Analyze the changes in the absorption maxima and the overall spectral shape as a function of solvent polarity. The presence of an isosbestic point can be indicative of a two-component equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[\[3\]](#) By determining the precise atomic positions, it can definitively identify which tautomer is present in the crystal lattice.

Experimental Protocol for X-ray Crystallography:

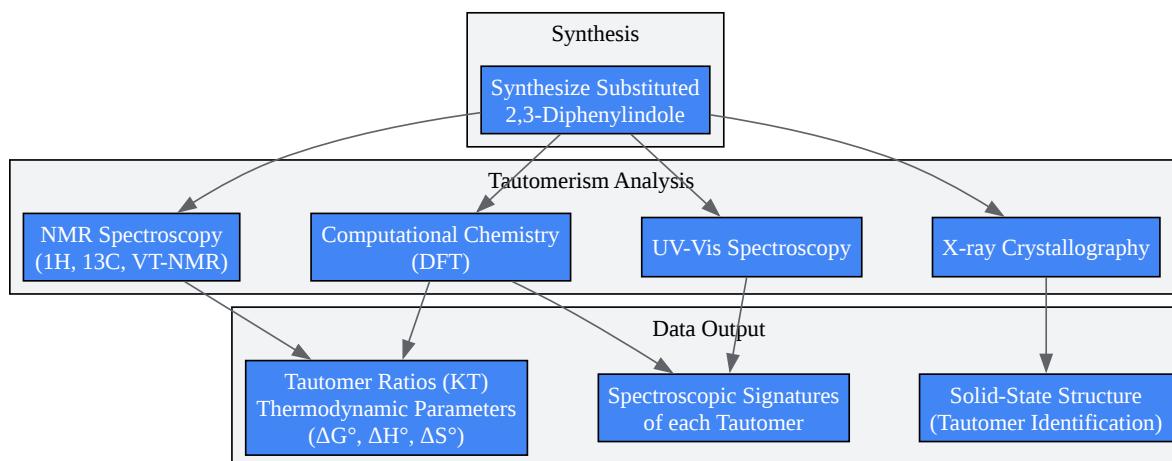
- Crystal Growth: Grow single crystals of the substituted 2,3-diphenylindole suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
- Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
- Structure Solution and Refinement: Solve and refine the crystal structure to determine the molecular geometry and identify the tautomeric form present.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for understanding the factors that influence the tautomeric equilibrium.[\[4\]](#)[\[5\]](#)

Computational Protocol:

- Structure Optimization: Perform geometry optimizations for all possible tautomers in the gas phase and in various solvents using a continuum solvent model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, is a good starting point.
- Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and Gibbs free energy).
- Energy Calculations: The relative energies of the tautomers can be used to predict the equilibrium constant (K_T) using the equation: $\Delta G^\circ = -RT\ln(K_T)$.
- Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to calculate theoretical UV-Vis spectra, and NMR chemical shifts can be predicted to aid in the interpretation of experimental data.

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Caption: Experimental workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of substituted 2,3-diphenylindoles is a critical aspect of their chemical characterization that has significant implications for their application in drug discovery and materials science. Although specific quantitative data for this class of compounds is not extensively documented, this guide provides a comprehensive framework for their investigation. By employing a combination of modern synthetic methods and a suite of analytical and computational techniques, researchers can elucidate the tautomeric equilibria of these fascinating molecules, paving the way for a deeper understanding of their structure-activity relationships and the rational design of new chemical entities.

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